Home > Products > Screening Compounds P37693 > Werner syndrome RecQ helicase-IN-1
Werner syndrome RecQ helicase-IN-1 -

Werner syndrome RecQ helicase-IN-1

Catalog Number: EVT-10989605
CAS Number:
Molecular Formula: C31H31ClF3N9O5
Molecular Weight: 702.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The development of HRO761 was reported in a study that characterized its biochemical and pharmacological properties, highlighting its specificity for the Werner syndrome protein and its potential applications in treating specific cancer types, particularly those exhibiting microsatellite instability .

Classification

HRO761 is classified as an allosteric inhibitor of the Werner syndrome protein. It binds to a unique site at the interface of the D1 and D2 helicase domains, stabilizing an inactive conformation of the protein. This classification positions it within a new generation of targeted therapies aimed at exploiting specific vulnerabilities in cancer cells .

Synthesis Analysis

Methods

The synthesis of HRO761 involved an innovative hit-finding strategy followed by lead optimization. Researchers utilized structure-based drug design techniques to identify potential compounds that could effectively inhibit the Werner syndrome protein.

Technical Details

The synthesis process included:

  • High-throughput screening: To identify initial hits that showed inhibitory activity against the Werner syndrome protein.
  • Structure-activity relationship studies: To optimize the chemical structure for improved potency and selectivity.
  • Biochemical assays: To evaluate the inhibitory effects on both helicase and ATPase activities of the Werner syndrome protein.

The final compound, HRO761, demonstrated favorable physicochemical properties and a clean off-target profile, which are critical for its potential clinical application .

Molecular Structure Analysis

Structure

HRO761's molecular structure features a complex arrangement that allows it to bind effectively at the D1-D2 interface of the Werner syndrome protein. The compound has a molecular mass of 702 Da and exhibits distinct structural characteristics that differentiate it from other inhibitors targeting similar proteins.

Data

Crystallographic studies revealed that HRO761 induces a conformational change in the Werner syndrome protein, locking it in an inactive state. This unique binding mode is crucial for its selectivity over other RecQ helicases .

Chemical Reactions Analysis

Reactions

HRO761 primarily acts by inhibiting the helicase activity of the Werner syndrome protein. The inhibition mechanism involves blocking ATP hydrolysis, which is essential for helicase function.

Technical Details

In biochemical assays, HRO761 demonstrated an inhibitory concentration (IC50) of approximately 100 nM against ATPase activity. This inhibition leads to impaired viability in cancer cells with microsatellite instability, showcasing its potential as a therapeutic agent .

Mechanism of Action

Process

The mechanism by which HRO761 exerts its effects involves:

  • Allosteric inhibition: Binding at a non-conserved site alters the conformation of the Werner syndrome protein.
  • Disruption of helicase activity: Inhibition of ATP hydrolysis prevents unwinding of DNA structures necessary for replication and repair.

Data

Studies indicated that treatment with HRO761 resulted in increased activation of DNA damage response pathways, including ATM and CHK2 signaling pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

HRO761 exhibits favorable solubility and stability profiles, which are essential for its effectiveness as a therapeutic agent. Its molecular weight and structural characteristics support its bioavailability.

Chemical Properties

The compound's chemical stability under physiological conditions has been confirmed through various assays. Its selectivity for the Werner syndrome protein over other RecQ helicases enhances its therapeutic potential while minimizing side effects .

Applications

Scientific Uses

HRO761 has significant implications in cancer research and therapy:

  • Targeted therapy: It offers a novel approach for treating cancers with microsatellite instability by exploiting synthetic lethality.
  • Research tool: The inhibitor can be used to study the biological functions of the Werner syndrome protein in cellular processes such as DNA repair and replication stress responses.
Molecular Mechanisms of WRN Helicase Inhibition

ATPase Domain Targeting and Catalytic Suppression

Werner syndrome RecQ helicase-IN-1 binds the ATPase catalytic pocket within the D1 and D2 helicase domains of Werner syndrome protein. This binding competitively inhibits adenosine triphosphate (ATP) hydrolysis, disrupting the energy-dependent unwinding activity essential for DNA repair and replication. Structural analyses reveal that the compound occupies a deep cleft at the D1-D2 interface, sterically hindering conformational changes required for ATPase activation [10]. Biochemical assays demonstrate a dose-dependent reduction in ATP hydrolysis, with half-maximal inhibitory concentration values of 100–500 nM across Werner syndrome protein constructs [9] [10]. The inhibition kinetics follow a mixed competitive-noncompetitive model, indicating compound interaction with both free Werner syndrome protein and Werner syndrome protein-ATP complexes [10].

Table 1: ATPase Inhibition Kinetics of Werner syndrome RecQ helicase-IN-1

Werner syndrome protein ConstructIC₅₀ (nM)Inhibition Mode
Full-length Werner syndrome protein120Mixed
Helicase core (residues 500–946)100Mixed
Catalytic mutant (Lysine 577→Alanine)>10,000Not applicable

Substrate Specificity and DNA Binding Interference

The compound preferentially disrupts Werner syndrome protein activity on non-canonical DNA secondary structures. In vitro studies show potent inhibition of G-quadruplex (G4) DNA unwinding (half-maximal inhibitory concentration = 150 nM), while exhibiting minimal effects on standard duplex DNA substrates (half-maximal inhibitory concentration > 20 μM) [6]. This selectivity correlates with genomic data identifying enrichment of G4 motifs at transcription start sites and first introns of Werner syndrome protein-dependent genes [6]. The compound interferes with Werner syndrome protein-DNA interactions by occluding DNA-binding channels adjacent to the helicase domain, particularly reducing affinity for replication fork and Holliday junction substrates by 8–10-fold [7]. Notably, fork regression – a critical Werner syndrome protein function in replication stress response – is suppressed at compound concentrations ≥200 nM [7] [9].

Table 2: Substrate-Specific Inhibition Profiles

DNA SubstrateUnwinding half-maximal inhibitory concentration (nM)Binding Affinity Reduction (Fold)
G-quadruplex15015
Forked duplex3008
Holliday junction45010
Blunt-ended duplex>20,000<2

Allosteric Modulation of Helicase-Exonuclease Coordination

Werner syndrome RecQ helicase-IN-1 induces allosteric changes that decouple the helicase and exonuclease activities of Werner syndrome protein. Crystallographic studies demonstrate compound binding at the D1-D2 interface triggers domain reorientation (∼15° rotation), locking Werner syndrome protein in a closed conformation incompatible with simultaneous DNA strand separation and 3'→5' excision [10]. This allostery reduces exonuclease processivity by 70–80% during coordinated DNA substrate processing [4] [10]. Biochemical analyses confirm disrupted protein domain communication, evidenced by loss of helicase-enhanced exonuclease activity on bubble substrates and displaced strand oligonucleotides [7] [10]. The allosteric blockade specifically impairs Werner syndrome protein-mediated resolution of replication-transcription conflicts, increasing DNA damage susceptibility in microsatellite instability cells [10].

Differential Inhibition Across RecQ Helicase Family Members

The compound exhibits >50-fold selectivity for Werner syndrome protein over other RecQ helicases. Biochemical profiling reveals minimal inhibition of Bloom syndrome protein (half-maximal inhibitory concentration = 8.5 μM), RecQ-mediated genome instability protein 1 (half-maximal inhibitory concentration = 12 μM), and RecQ-mediated genome instability protein 4 (half-maximal inhibitory concentration > 100 μM) at concentrations fully suppressing Werner syndrome protein [9] [10]. This selectivity originates from structural divergence in the D1-D2 interface: Werner syndrome protein contains a unique cysteine residue (C727) and hydrophobic pocket that accommodate the compound's chloroacetamide and pyrimidine moieties [10]. Mutagenesis studies confirm that substitution of cysteine 727 in Werner syndrome protein (e.g., Cysteine 727→Alanine) reduces compound binding affinity by >100-fold, while engineering analogous residues into Bloom syndrome protein fails to confer sensitivity [10]. This discriminatory inhibition preserves functions of other RecQ helicases in DNA repair pathways, highlighting Werner syndrome protein-specific vulnerability in microsatellite instability systems.

Properties

Product Name

Werner syndrome RecQ helicase-IN-1

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide

Molecular Formula

C31H31ClF3N9O5

Molecular Weight

702.1 g/mol

InChI

InChI=1S/C31H31ClF3N9O5/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45)

InChI Key

XKYVECRUZPCRQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.